2-Methyl-1,3-benzoxazole-4-carboxylic acid
Overview
Description
2-Methyl-1,3-benzoxazole-4-carboxylic acid is a chemical compound with the molecular formula C9H7NO3 . It has been used in the synthesis of bis-styryl dyes and is also used in medicine and for the synthesis of other organic compounds .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C9H7NO3/c1-5-10-8-6 (9 (11)12)3-2-4-7 (8)13-5/h2-4H,1H3, (H,11,12) and the InChI key is MFROEIZTMRFRFV-UHFFFAOYSA-N .Scientific Research Applications
Antimicrobial Agent Synthesis
- Researchers synthesized various 2-(5-substituted-[1,3,4]oxadiazol-2-yl)-benzoxazoles using 2-Methyl-1,3-benzoxazole-4-carboxylic acid as a raw material. These compounds displayed promising antimicrobial activity against various bacteria strains (Vodela et al., 2013).
Polyester Production
- This compound was utilized in the synthesis of thermotropic polyesters. The research focused on its combination with different hydroquinones to create polyesters with unique melting properties, contributing to the understanding of structure/property relationships in polyesters (Kricheldorf & Thomsen, 1992).
Fluorescent Material Synthesis
- A study involving the synthesis of 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives from this compound resulted in compounds with significant fluorescent properties. These compounds were shown to be promising for biological imaging applications due to their strong absorption and emission characteristics (Phatangare et al., 2013).
Development of Peroxisome Proliferator-Activated Receptor Agonists
- Research has been conducted on the development of PPARgamma agonists using derivatives of this compound. These compounds have shown potential in treating type 2 diabetes due to their ability to interact with PPARgamma receptors (Cobb et al., 1998).
Catalysis in Organic Synthesis
- A study utilized this compound in the synthesis of benzoxazole derivatives. This was achieved using a Ag@TiO2 nanocomposite as a catalyst, highlighting the acid's role in facilitating efficient organic synthesis under mild conditions (Maleki et al., 2015).
Mechanism of Action
Target of Action
2-Methyl-1,3-benzoxazole-4-carboxylic acid, like other benzoxazole derivatives, is known to target various enzymes or proteins such as DNA topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , and cholinesterases . These targets play crucial roles in cellular processes, including DNA replication, signal transduction, gene expression, inflammation, and neurotransmission.
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, by inhibiting DNA topoisomerases, it can interfere with DNA replication and transcription . Similarly, by inhibiting protein kinases, it can disrupt signal transduction pathways
Biochemical Pathways
The compound affects various biochemical pathways due to its interaction with multiple targets. For instance, it can affect the DNA replication pathway by inhibiting DNA topoisomerases , and it can affect signal transduction pathways by inhibiting protein kinases . The downstream effects of these interactions can include changes in gene expression, cell cycle arrest, and apoptosis, among others.
Result of Action
The molecular and cellular effects of the compound’s action can include changes in gene expression, cell cycle arrest, apoptosis, and other responses depending on the specific targets and cells involved. For instance, benzoxazole derivatives have been reported to exhibit antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects .
Properties
IUPAC Name |
2-methyl-1,3-benzoxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-5-10-8-6(9(11)12)3-2-4-7(8)13-5/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFROEIZTMRFRFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171861-87-3 | |
Record name | 2-methyl-1,3-benzoxazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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